Decyl dihydrogen phosphate, potassium salt
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Overview
Description
Phosphoric acid, monodecyl ester, potassium salt, also known as Potassium decyl phosphate, is a type of ester formed from phosphoric acid . The esters of phosphoric acid are especially important in biochemistry .
Synthesis Analysis
A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . This process is also applicable to the synthesis of Phosphoric acid, monodecyl ester, potassium salt.Molecular Structure Analysis
The molecular formula of Phosphoric acid, monodecyl ester, potassium salt is C12H29O5P .Chemical Reactions Analysis
Phosphoric acid esters are biochemical intermediates in the transformation of food into usable energy. The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Phosphoric acid, monodecyl ester, potassium salt is not available in the search results, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas should be taken .
properties
CAS RN |
68427-32-7 |
---|---|
Molecular Formula |
C10H23KO4P |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
potassium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13); |
InChI Key |
KFLQSQWIYPTJSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O.[K] |
Other CAS RN |
68427-32-7 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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